molecular formula C9H9NO3 B13459485 3-Cyclopropyl-4-nitrophenol

3-Cyclopropyl-4-nitrophenol

Cat. No.: B13459485
M. Wt: 179.17 g/mol
InChI Key: WKBTVGCUZJMBJC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-nitrophenol is an organic compound that belongs to the class of nitrophenols It features a cyclopropyl group attached to the third carbon of a phenol ring, with a nitro group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-cyclopropylphenol. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the phenol ring.

Another method involves the cyclopropanation of 4-nitrophenol. This can be achieved using diazomethane or other cyclopropanating agents in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions need to be carefully controlled to ensure the selective formation of the cyclopropyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of safer nitrating agents and catalysts can also be explored to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids (aluminum chloride).

Major Products Formed

    Reduction: 3-Cyclopropyl-4-aminophenol.

    Oxidation: 3-Cyclopropyl-4-nitroquinone.

    Substitution: Various halogenated or alkylated derivatives of this compound.

Scientific Research Applications

3-Cyclopropyl-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of cyclopropyl and nitro groups on aromatic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-nitrophenol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological targets. The cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.

    3-Cyclopropylphenol: Lacks the nitro group, resulting in different electronic properties and reactivity.

    2-Cyclopropyl-4-nitrophenol: Similar structure but with the cyclopropyl group at a different position, leading to different steric and electronic effects.

Uniqueness

3-Cyclopropyl-4-nitrophenol is unique due to the combination of the cyclopropyl and nitro groups on the phenol ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-cyclopropyl-4-nitrophenol

InChI

InChI=1S/C9H9NO3/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,11H,1-2H2

InChI Key

WKBTVGCUZJMBJC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

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